![molecular formula C7H13NO B2694165 (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2001814-15-7](/img/structure/B2694165.png)

(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

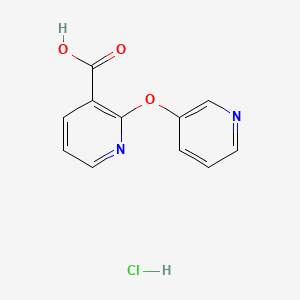

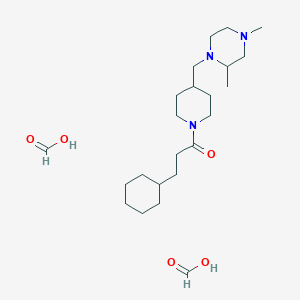

“(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the CAS Number: 2001814-15-7 . It has a molecular weight of 127.19 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is “this compound” and its InChI Code is 1S/C7H13NO/c1-6-2-7(3-6,5-9)8-4-6/h8-9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is shipped at normal temperature .Scientific Research Applications

Catalysis and Chemical Synthesis

Methanol, a key component related to (4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol, is pivotal in the synthesis of other chemicals and fuels. Research has explored its use in the reforming processes to produce hydrogen, a clean energy carrier. Copper-based catalysts are commonly used due to their high activity in reforming methanol to hydrogen and CO2, although challenges such as deactivation and stability are noted. Novel catalysts, including those with spinel structures, show promise in enhancing performance and activity in methanol decomposition and synthesis reactions (García et al., 2021).

Environmental Applications

Methanol and its derivatives are studied for their role in environmental remediation and sustainability. For instance, methanol is considered in the synthesis of biodiesel and other biofuels, offering a cleaner alternative to fossil fuels. The conversion of methanol to biodiesel involves trans-esterification, where methanol reacts with fats or oils to produce fatty acid methyl esters (FAMEs), a process that has been optimized for efficiency and reliability (Bannon et al., 1982).

Energy Production and Storage

Methanol serves as a hydrogen carrier for energy storage and transportation, given its ability to release hydrogen upon decomposition. This aspect is crucial for developing sustainable energy systems, where methanol can be synthesized using CO2 and renewable hydrogen, thereby contributing to carbon recycling and the hydrogen economy. Methanol's role in fuel cells, particularly in direct methanol fuel cells (DMFCs), has been extensively reviewed, highlighting its potential to provide a portable and clean power source, despite challenges such as methanol crossover (Heinzel & Barragán, 1999).

Advanced Materials and Chemical Engineering

Research into the thermal energy transport system via methanol's synthesis and decomposition reactions unveils its potential in energy conservation and global environment protection. A two-step liquid-phase methanol synthesis process, involving carbonylation of methanol to methyl formate followed by hydrogenolysis, is studied to recover waste heat from industrial sources (Liu et al., 2002).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The compound has several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name |

(4-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-2-7(3-6,5-9)8-4-6/h8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRYQRLMWOROKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(NC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2694082.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694086.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2694088.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2694089.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2694091.png)

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2694101.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)